molecular formula C9H9Br2NO B1604926 3-Bromo-N-(4-bromophenyl)propanamide CAS No. 7661-10-1

3-Bromo-N-(4-bromophenyl)propanamide

Cat. No. B1604926
CAS RN: 7661-10-1
M. Wt: 306.98 g/mol
InChI Key: ZFUGLAQIZREBFH-UHFFFAOYSA-N
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Description

“3-Bromo-N-(4-bromophenyl)propanamide” is a nitrogen-rich organic compound . It has a molecular weight of 306.98 . The IUPAC name for this compound is 3-bromo-N-(4-bromophenyl)propanamide .


Synthesis Analysis

The synthesis of this compound involves the reactivity of 3-bromo-N-(p-bromophenyl)propanamide with different bases in an ionic liquid (BMImBF4) and in acetonitrile (ACN) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9Br2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) . This compound is solid at ambient temperature .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.98 . It is solid at ambient temperature . The InChI code for this compound is 1S/C9H9Br2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) .

Scientific Research Applications

Fluorescent ATRP Initiator

3-Bromo-N-(4-bromophenyl)propanamide has been utilized in the synthesis of fluorescent initiators for atom transfer radical polymerization (ATRP). Kulai and Mallet-Ladeira (2016) synthesized a coumarin-based fluorescent ATRP initiator, which displayed efficient initiation capabilities in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Reactivity and Product Formation

Pandolfi et al. (2019) investigated the reactivity of 3-bromo-N-(p-bromophenyl)propanamide with various bases. This study revealed two potential deprotonation sites, leading to the formation of different products such as β-lactams and acrylanilides, both having notable biological activities (Pandolfi et al., 2019).

Photocleavage Reactions

Fu, Scheffer, and Trotter (1998) studied the photochemistry of monothioimides, including a derivative of 3-bromo-N-(4-bromophenyl)propanamide. Their research focused on understanding the molecular structure and photochemical γ-hydrogen abstraction mechanisms (Fu, Scheffer, & Trotter, 1998).

Antimicrobial Properties

Baranovskyi et al. (2018) synthesized halogen(thiocyanato)amides containing the 4-acetylphenyl fragment and tested their antibacterial and antifungal activities. This research suggests potential antimicrobial applications for compounds like 3-bromo-N-(4-bromophenyl)propanamide (Baranovskyi et al., 2018).

Herbicidal Activity

Liu et al. (2008) investigated the herbicidal activity of a compound synthesized using 3-bromo-N-(4-bromophenyl)propanamide. This research explored its effectiveness as a herbicide, providing insights into its agricultural applications (Liu et al., 2008).

Safety And Hazards

This compound is considered hazardous. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements are H315, H319, and H335. The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

3-bromo-N-(4-bromophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUGLAQIZREBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997937
Record name 3-Bromo-N-(4-bromophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(4-bromophenyl)propanamide

CAS RN

7661-10-1
Record name NSC98134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-N-(4-bromophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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